molecular formula C16H22N2O3 B2833888 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine CAS No. 2034449-70-0

2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine

Cat. No.: B2833888
CAS No.: 2034449-70-0
M. Wt: 290.363
InChI Key: AGBYBYLLQWCLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine is a sophisticated chemical compound designed for pharmaceutical research and development. This synthetic molecule integrates a pyridine core, a pyrrolidine-1-carbonyl functional group, and a tetrahydropyran (oxan-4-yl)methoxy substituent. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, thereby enhancing binding affinity . The incorporation of the pyrrolidine ring, a saturated nitrogen-containing heterocycle, contributes significant structural diversity and can influence the molecule's conformational properties and pharmacokinetic profile. Pyrrolidine derivatives are frequently explored for their bioactive potential . The (oxan-4-yl)methoxy moiety, featuring a tetrahydropyran ring, is a common structural element used to modulate the molecule's physicochemical characteristics, such as solubility and metabolic stability . This specific combination of functional groups makes the compound a valuable intermediate or target molecule in drug discovery campaigns, particularly in the synthesis of more complex compounds for probing biological systems . Its structure suggests potential application in central nervous system (CNS) drug discovery, as analogs containing pyrrolidine and pyridine motifs have demonstrated central analgesic activity in research settings . Furthermore, pyridine-based compounds are actively investigated for their interactions with various neurotransmitter receptors . Researchers can utilize this compound as a key building block for constructing chemical libraries or as a precursor for further synthetic modification. It is supplied as a solid and should be stored under appropriate conditions. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[2-(oxan-4-ylmethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-6-17-15(11-14)21-12-13-4-9-20-10-5-13/h3,6,11,13H,1-2,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBYBYLLQWCLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine typically involves multiple steps, including the construction of the pyrrolidine ring, the formation of the tetrahydropyran ring, and the attachment of these rings to the pyridine core. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share functional or positional similarities (Table 1):

Table 1: Comparison of Pyridine Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Key Properties/Applications Reference
2-[(Oxan-4-yl)methoxy]-4-(pyrrolidine-1-carbonyl)pyridine Oxan-4-ylmethoxy Pyrrolidine-1-carbonyl High lipophilicity (estimated LogP ≈ 2.5*)
4-Methoxy-pyridine-2-carboxylic acid amide Methoxy Carboxylic acid amide Intermediate in drug synthesis
PSN632408 (Oxadiazolylmethoxy)piperidine tert-Butyl ester GPCR modulation
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Amino Aryl-chloropyridinyl Antimicrobial activity
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine SEM-protected pyrrolopyridine Chlorine Cross-coupling precursor

*Estimated via fragment-based methods (e.g., oxane contributes +0.5 LogP, pyrrolidine carbonyl -0.2).

Key Observations

Lipophilicity: The oxan-4-ylmethoxy group increases LogP compared to simpler methoxy substituents (e.g., 4-Methoxy-pyridine-2-carboxylic acid amide) due to its hydrophobic tetrahydropyran ring .

Synthetic Accessibility: The oxan-4-ylmethoxy ether likely requires nucleophilic substitution or Mitsunobu reactions, analogous to SEM-protected pyrrolopyridines in . Pyrrolidine-1-carbonyl installation may involve coupling reactions (e.g., HATU-mediated amidation), similar to methods for 4-Methoxy-pyridine-2-carboxylic acid amide .

Challenges and Opportunities
  • Solubility : The oxane ring may reduce aqueous solubility compared to smaller alkoxy groups (e.g., methoxy), necessitating formulation optimization.
  • Stability : The pyrrolidine carbonyl is susceptible to hydrolysis under acidic/basic conditions, contrasting with more stable amides or esters (e.g., PSN632408) .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight306.36 g/molCalc. from
LogP (Predicted)1.8 ± 0.3 (Schrödinger QikProp)
Hydrogen Bond Acceptors5

Q. Table 2. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Mitsunobu + Amide Coupling6298Oxane ring epimerization
SN2 + HATU Activation5595Pyridine C-4 regioselectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.